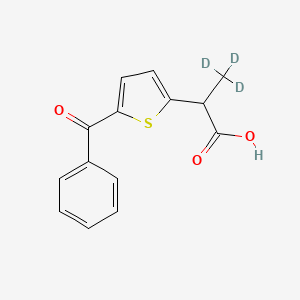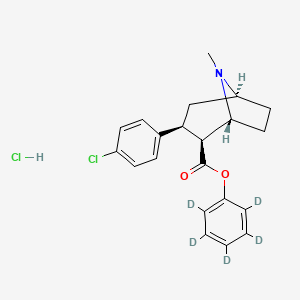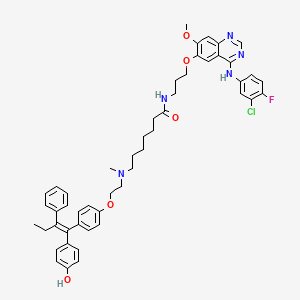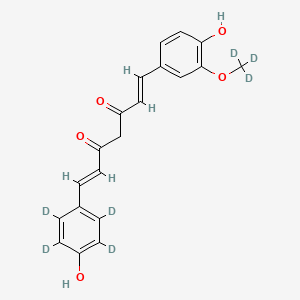
(2E)-Demethoxy Curcumin-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethoxycurcumin-d7 is a deuterated form of demethoxycurcumin, a naturally occurring curcuminoid found in turmeric (Curcuma longa). This compound is structurally similar to curcumin but lacks one methoxy group on the aromatic ring. The deuterated form, Demethoxycurcumin-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of demethoxycurcumin due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Demethoxycurcumin-d7 typically involves the deuteration of demethoxycurcumin. One common method is the hydrogen-deuterium exchange reaction, where demethoxycurcumin is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction replaces the hydrogen atoms with deuterium atoms, resulting in Demethoxycurcumin-d7.
Industrial Production Methods
Industrial production of Demethoxycurcumin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Demethoxycurcumin-d7 undergoes various chemical reactions, including:
Oxidation: Demethoxycurcumin-d7 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Demethoxycurcumin-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of demethoxycurcumin.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Demethoxycurcumin-d7 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the Akt and Smad pathways.
Comparaison Avec Des Composés Similaires
Demethoxycurcumin-d7 is compared with other curcuminoids such as:
Curcumin: The parent compound with two methoxy groups.
Bisdemethoxycurcumin: Lacks both methoxy groups on the aromatic rings.
Tetrahydrocurcumin: A reduced form of curcumin.
Uniqueness
Demethoxycurcumin-d7 is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and bioavailability of demethoxycurcumin.
Conclusion
Demethoxycurcumin-d7 is a valuable compound in scientific research, offering unique advantages in studying the pharmacokinetics and metabolic pathways of demethoxycurcumin. Its various chemical reactions, therapeutic potential, and comparison with similar compounds highlight its significance in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |
Clé InChI |
HJTVQHVGMGKONQ-MJNFMBQPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
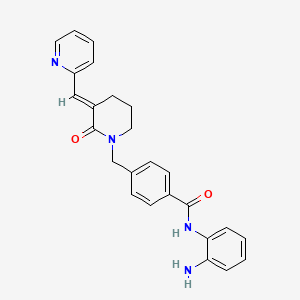

![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

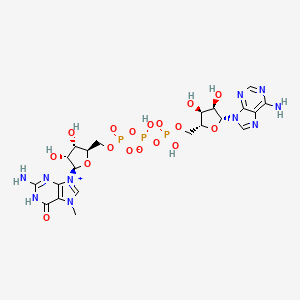
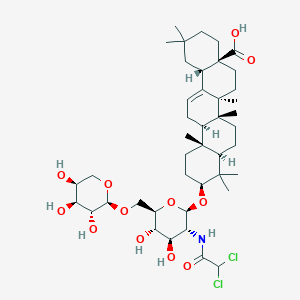
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
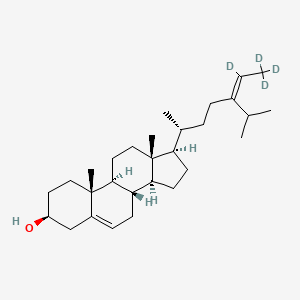

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
